molecular formula C37H35N3O7 B1146165 N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine CAS No. 140712-80-7

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Cat. No.: B1146165
CAS No.: 140712-80-7
M. Wt: 633.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxycytidine, where the N4 position is benzoylated, and the 3’-hydroxyl group is protected with a 4,4’-dimethoxytrityl (DMT) group. These modifications enhance the stability and facilitate the synthesis of oligonucleotides, which are essential in various fields of research, including genetics, molecular biology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine typically involves several steps:

    Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms the 3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine.

    Benzoylation of the N4 Position: The N4 position of the protected nucleoside is then benzoylated using benzoyl chloride in the presence of a base like triethylamine. This step yields N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine.

Industrial Production Methods

In an industrial setting, the production of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group.

    Reduction: Reduction reactions can target the benzoyl group, converting it back to the amine.

    Substitution: The DMT group can be removed under acidic conditions, allowing for further functionalization of the nucleoside.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMT group.

Major Products Formed

    Oxidation: Products include oxidized derivatives of the benzoyl group.

    Reduction: Products include the deprotected amine form of the nucleoside.

    Substitution: Removal of the DMT group yields the free hydroxyl form of the nucleoside.

Scientific Research Applications

N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is widely used in:

    Oligonucleotide Synthesis: It serves as a building block in the synthesis of DNA and RNA oligonucleotides.

    Genetic Research: Used in the study of gene expression and regulation.

    Molecular Biology: Essential in techniques such as PCR, sequencing, and hybridization.

    Medicinal Chemistry: Investigated for its potential in developing therapeutic nucleotides and antisense oligonucleotides.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into oligonucleotides. The DMT group protects the 3’-hydroxyl group during synthesis, preventing unwanted side reactions. The benzoyl group at the N4 position enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. Once incorporated into an oligonucleotide, the protective groups can be removed, allowing the nucleoside to participate in base pairing and other interactions essential for its biological function.

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyl-2’-deoxycytidine: Lacks the DMT protection at the 3’-hydroxyl group.

    3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Lacks the benzoyl group at the N4 position.

    N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-cytidine: Contains a hydroxyl group at the 2’ position instead of a hydrogen.

Uniqueness: : N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is unique due to the combination of the benzoyl group at the N4 position and the DMT group at the 3’-hydroxyl position. This dual protection enhances its stability and utility in oligonucleotide synthesis, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)47-31-23-34(46-32(31)24-41)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIHHTLJYOOJIY-VOTWKOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165128
Record name N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140712-80-7
Record name N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140712-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.